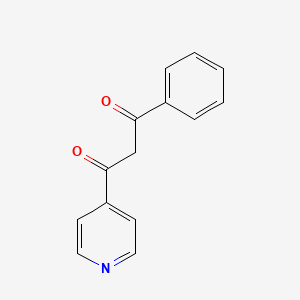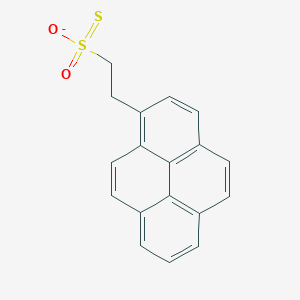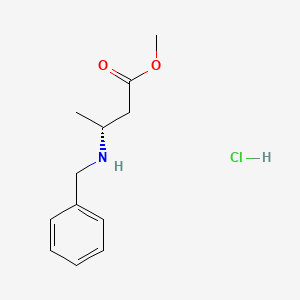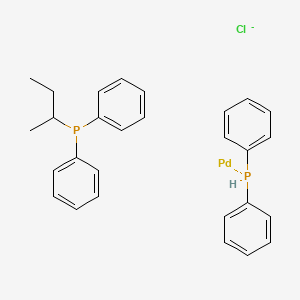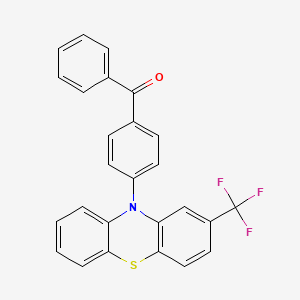
10-(4-benzoylphenyl)-2-(trifluoromethyl)-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanone is a complex organic compound that features a phenothiazine core substituted with a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanone typically involves multiple steps, starting with the preparation of the phenothiazine core. One common method involves the condensation of 2-aminobenzenethiol with a suitable ketone to form the phenothiazine ring system. The trifluoromethyl group is then introduced via a radical trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide and a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenothiazine sulfoxides, while reduction can produce phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanol.
Wissenschaftliche Forschungsanwendungen
Phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which Phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanone exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenothiazine core can modulate the activity of various enzymes, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine: The parent compound, widely used in antipsychotic medications.
Trifluoromethylphenothiazine: A derivative with similar properties but different substitution patterns.
Phenylmethanone: A simpler ketone compound used in various chemical syntheses.
Uniqueness
Phenyl(4-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)phenyl)methanone is unique due to the combination of the phenothiazine core and the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and lipophilicity, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C26H16F3NOS |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
phenyl-[4-[2-(trifluoromethyl)phenothiazin-10-yl]phenyl]methanone |
InChI |
InChI=1S/C26H16F3NOS/c27-26(28,29)19-12-15-24-22(16-19)30(21-8-4-5-9-23(21)32-24)20-13-10-18(11-14-20)25(31)17-6-2-1-3-7-17/h1-16H |
InChI-Schlüssel |
MUFNKLZFBHMVOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14119773.png)

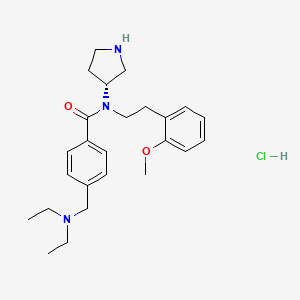

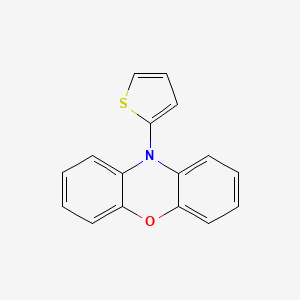
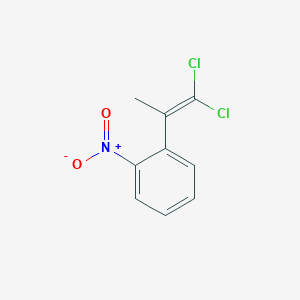
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B14119818.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B14119834.png)
